3-Bromothieno[3,2-b]pyridin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromothieno[3,2-b]pyridin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-3-11-7-5(9)1-2-10-6(4)7/h1-3H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIPOGIKTMGHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CSC2=C1N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282132 | |
| Record name | Thieno[3,2-b]pyridin-7-amine, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-23-4 | |
| Record name | Thieno[3,2-b]pyridin-7-amine, 3-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-b]pyridin-7-amine, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 3 Bromothieno 3,2 B Pyridin 7 Amine
Reactivity at the Bromine Position
The bromine atom at the 3-position of the thieno[3,2-b]pyridine (B153574) ring system is the principal site of chemical modification. Its reactivity is influenced by the electronic properties of the fused heterocyclic system. The following sections detail the key transformations that have been explored at this position.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orgbyjus.com For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, typically located ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org
In the context of pyridine (B92270) and its derivatives, nucleophilic aromatic substitution occurs more readily compared to benzene, especially when the leaving group is at the 2- or 4-position, as the nitrogen atom in the ring can effectively delocalize the negative charge of the intermediate. wikipedia.org While specific studies on SNAr reactions of 3-Bromothieno[3,2-b]pyridin-7-amine are not extensively detailed in the reviewed literature, the general principles of SNAr on pyridine-containing heterocycles suggest that such reactions would likely require strong nucleophiles and potentially elevated temperatures due to the disruption of aromaticity during the formation of the intermediate. researchgate.net The reactivity in SNAr reactions is often enhanced by the presence of strongly electron-withdrawing substituents. byjus.comlibretexts.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions typically involve an oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com For this compound, the bromine atom serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. soton.ac.uk This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. soton.ac.uk
While specific examples for this compound are not extensively documented, studies on similar thieno[3,2-b]pyridine scaffolds provide insight into the expected reactivity. For instance, the Suzuki-Miyaura coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids has been successfully demonstrated. mdpi.com These reactions typically employ a palladium catalyst such as Pd(dppf)Cl2 and a base like K2CO3 in a solvent mixture such as DME and water at elevated temperatures. mdpi.com High to excellent yields of the coupled products have been reported for related systems. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Thieno[3,2-b]pyridine Derivatives
| Entry | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 85-95 | Moderate to Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Toluene/EtOH/H2O | 100 | Good |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)2/SPhos | K3PO4 | 1,4-Dioxane/H2O | 90 | Good |
Note: The data in this table is representative of typical conditions for Suzuki-Miyaura reactions on similar heterocyclic systems and is intended to be illustrative.
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.org This reaction typically requires a copper(I) co-catalyst and an amine base. scirp.org It is a powerful method for the synthesis of substituted alkynes and conjugated enynes.
The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been shown to proceed in moderate to excellent yields. scirp.orgscirp.org Optimized conditions for these reactions often involve a palladium catalyst like Pd(CF3COO)2, a phosphine (B1218219) ligand such as PPh3, a copper(I) source like CuI, and an amine base such as triethylamine in a solvent like DMF at elevated temperatures. scirp.orgscirp.org Given the structural similarity, it is expected that this compound would undergo Sonogashira coupling under similar conditions to afford the corresponding 3-alkynyl derivatives.
Table 2: Examples of Sonogashira Coupling with Aminobromopyridine Derivatives
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF3COO)2/PPh3/CuI | Et3N | DMF | 100 | 96 |
| 2 | 1-Hexyne | PdCl2(PPh3)2/CuI | Et3N | THF | 65 | 85 |
| 3 | Ethynyltrimethylsilane | Pd(PPh3)4/CuI | i-Pr2NEt | Dioxane | 80 | 90 |
Note: This data is based on reactions with structurally similar 2-amino-3-bromopyridines and serves as a guide for the expected reactivity of this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. masterorganicchemistry.com This reaction has broad substrate scope and is tolerant of a wide variety of functional groups.
The Buchwald-Hartwig amination of bromopyridine derivatives with various primary and secondary amines is a well-established transformation. wikipedia.org Typical conditions involve a palladium precursor such as Pd2(dba)3 or Pd(OAc)2, a phosphine ligand like BINAP or Xantphos, and a strong base such as NaOtBu or Cs2CO3 in an aprotic solvent like toluene or dioxane at elevated temperatures. wikipedia.orgresearchgate.net The synthesis of 6-arylaminoflavones via the Buchwald-Hartwig cross-coupling reaction has been reported with yields ranging from 8% to 95%, depending on the structure of the arylamine. preprints.org These conditions are expected to be applicable to this compound for the synthesis of a variety of 3-amino substituted derivatives.
Table 3: Examples of Buchwald-Hartwig Amination with Bromopyridine Derivatives
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd2(dba)3/BINAP | NaOtBu | Toluene | 100 | 92 |
| 2 | Aniline | Pd(OAc)2/Xantphos | Cs2CO3 | Dioxane | 110 | 85 |
| 3 | Cyclohexylamine | Pd2(dba)3/XPhos | K3PO4 | t-BuOH | 100 | 88 |
Note: The data presented here is illustrative of typical Buchwald-Hartwig amination reactions on related bromopyridine substrates.
Beyond palladium, other transition metals such as nickel and copper can also catalyze cross-coupling reactions of aryl halides. researchgate.net Nickel catalysts, for instance, have been shown to be effective for Suzuki-Miyaura reactions, although they may exhibit lower yields compared to palladium catalysts in some cases. researchgate.net Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for the formation of C-N and C-O bonds, though they often require harsher reaction conditions than their palladium-catalyzed counterparts. The application of these alternative transition metal catalysts to this compound could provide access to complementary reactivity and product profiles. However, specific examples for this substrate are not well-documented in the surveyed literature.
Reactions Involving the Amine Moiety
The 7-amino group on the pyridine ring is a key functional handle for a variety of chemical modifications, including N-alkylation, N-acylation, sulfonylation, and diazotization.
The nucleophilic nature of the 7-amino group allows for its reaction with various electrophiles to form N-alkylated, N-acylated, and N-sulfonylated derivatives.
N-Alkylation: While specific examples of N-alkylation of this compound are not extensively documented in the literature, the general reactivity of aminopyridines suggests that this transformation is feasible. For instance, the N-alkylation of 2-pyridones, which exist in tautomeric equilibrium with 2-hydroxypyridines, has been achieved regioselectively using α-keto esters mediated by P(NMe2)3 organic-chemistry.org. This suggests that under appropriate conditions, the 7-amino group of this compound could be selectively alkylated.
N-Acylation: The acylation of the amino group is a common transformation. Studies on the related 3-aminothieno[2,3-b]pyridine-2-carboxamides have shown that these compounds readily react with chloroacetyl chloride in boiling toluene or benzene to yield the corresponding α-chloroacetamides mdpi.com. This indicates that this compound would likely undergo similar acylation reactions with acyl chlorides, anhydrides, or other acylating agents to furnish the corresponding amides.
Sulfonylation: The reaction of the 7-amino group with sulfonyl chlorides would lead to the formation of sulfonamide derivatives. This reaction is a standard procedure for the functionalization of primary and secondary amines and is expected to proceed readily with this compound.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Alkyl Halide | Secondary or Tertiary Amine |
| N-Acylation | Acyl Chloride | Amide |
| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |
The diazotization of the 7-amino group to form a diazonium salt opens up a pathway for various subsequent transformations. However, the direct replacement of the 3-bromo group through this diazotization is chemically unlikely due to the separation of the two functional groups. The 7-diazonium salt would be expected to undergo reactions at the 7-position, while the 3-bromo group would require a separate chemical step for its replacement.
Diazotization of aminopyridines can lead to the formation of pyridinyl sulfonates in the presence of sulfonic acids researchgate.net. It is plausible that the 7-amino group of this compound could be converted to a diazonium salt and subsequently transformed into other functional groups at the 7-position, such as hydroxyl, cyano, or other halides, through Sandmeyer-type reactions nih.gov.
The replacement of the 3-bromo group is more likely to be achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, rather than a diazotization-mediated process involving the 7-amino group. For instance, the related methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has been successfully used in Suzuki-Miyaura cross-coupling reactions with various boronic acids and their derivatives mdpi.com.
Oxidative Transformations and Dimerization Pathways
The thienopyridine scaffold is susceptible to oxidative transformations, which can lead to the formation of N-oxides, S-oxides, sulfones, or dimeric structures. Studies on the closely related 3-aminothieno[2,3-b]pyridine-2-carboxamides have provided significant insights into these pathways.
Treatment of 3-aminothieno[2,3-b]pyridine-2-carboxamides with an excess of aqueous sodium hypochlorite (bleach) in aqueous dioxane or under phase-transfer catalysis conditions has been shown to result in an unusual oxidative dimerization acs.orgnih.gov. This reaction proceeds with the cleavage of N-H and C(2)=C(3) bonds and the formation of new σ-bonds, leading to complex polyheterocyclic structures acs.org. Two plausible mechanistic pathways have been proposed, both initiated by the electrophilic attack of Cl+ or HOCl on the thienopyridine ring acs.orgnih.gov.
It is noteworthy that in these oxidative dimerization reactions, neither the pyridine nitrogen nor the sulfur atom is oxidized acs.org. The reaction is highly stereoselective, yielding only one of the possible enantiomeric pairs acs.org. Given the structural similarity, it is conceivable that this compound could undergo similar oxidative dimerization reactions under appropriate conditions.
Selective oxidation of the thienopyridine core with other reagents can lead to the formation of N-oxides, S-oxides, or sulfones, providing another avenue for the functionalization of this heterocyclic system acs.org.
Derivatization Strategies and Analogue Synthesis Utilizing 3 Bromothieno 3,2 B Pyridin 7 Amine
Design Principles for Novel Thienopyridine Analogues
The design of novel thienopyridine analogues originating from 3-Bromothieno[3,2-b]pyridin-7-amine is guided by several key principles aimed at modulating their physicochemical and biological properties. A primary strategy involves leveraging the distinct reactivity of the bromine and amine functionalities to introduce a diverse array of substituents.
Key Design Principles:
Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups at the 3-position, by replacing the bromine atom, can significantly alter the electron density of the thienopyridine ring system. This, in turn, influences the molecule's reactivity, photophysical properties, and potential biological activity.
Expansion of Molecular Complexity: The amino group at the 7-position provides a handle for extending the molecular framework. Acylation, alkylation, and the formation of urea (B33335) or thiourea (B124793) derivatives are common strategies to introduce new pharmacophores or functional moieties.
Introduction of Specific Binding Moieties: For applications in medicinal chemistry, the design often incorporates functional groups known to interact with specific biological targets. For instance, the synthesis of urea derivatives is a well-established strategy for targeting kinase enzymes.
Creation of Fused-Ring Systems: The inherent reactivity of the thienopyridine core, particularly the interplay between the amino group and the potential for further functionalization, allows for the design of complex, fused polyheterocyclic architectures. These rigidified structures can lead to enhanced selectivity for biological targets.
Improvement of Physicochemical Properties: Derivatization is often aimed at improving properties such as solubility, metabolic stability, and cell permeability, which are crucial for the development of therapeutic agents.
Synthesis of Aryl and Heteroaryl Substituted Thienopyridines
The substitution of the bromine atom at the 3-position with various aryl and heteroaryl moieties is a cornerstone of derivatization strategies for this compound. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, are the most prominent methods employed for this purpose.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. acs.orgnih.gov It typically involves the reaction of the bromo-substituted thienopyridine with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. acs.orgnih.gov The general reaction conditions are mild and tolerate a wide range of functional groups.
Table 1: Examples of Aryl and Heteroaryl Substituted Thienopyridines
| Entry | Aryl/Heteroaryl Substituent | Coupling Reaction | Catalyst/Ligand | Base |
| 1 | Phenyl | Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ |
| 2 | 4-Methoxyphenyl | Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ |
| 3 | 2-Thienyl | Suzuki-Miyaura | Pd(OAc)₂/SPhos | K₃PO₄ |
| 4 | 3-Pyridyl | Suzuki-Miyaura | Pd₂(dba)₃/XPhos | Cs₂CO₃ |
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amino groups at the 3-position. researchgate.netrsc.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base. researchgate.netrsc.org While the primary focus is often on arylating the 7-amino group, the 3-bromo position can also undergo this transformation, leading to di-amino substituted thienopyridines.
Preparation of Fused Ring Systems and Complex Polyheterocyclic Architectures
The construction of fused ring systems and complex polyheterocyclic architectures from this compound represents a significant step up in molecular complexity. These strategies often involve multi-step sequences that utilize the reactivity of both the bromo and amino groups.
One common approach involves the initial derivatization of the 7-amino group with a reagent that can subsequently react with the 3-position (or a group introduced at the 3-position) to form a new ring. For instance, acylation of the amino group with a bifunctional reagent can set the stage for an intramolecular cyclization.
Another strategy involves the use of hetarynic cyclization. rsc.org While not directly documented for this compound, analogous systems like 3-bromo-2-[(N-substituted)amino]pyridines have been shown to undergo hetarynic cyclization to form dihydrodipyridopyrazines. rsc.org This suggests a potential pathway for creating novel fused systems from the target compound.
Furthermore, multicomponent reactions offer a powerful tool for the one-pot synthesis of complex heterocyclic systems. For example, reactions involving pyridinethiones, malononitrile, and other reagents have been used to construct pyrido[3',2':4,5]thieno[3,2-b]pyridines. nih.gov
Generation of Functionalized Aminothienopyridines for Research Applications
The 7-amino group of this compound is a key site for functionalization, enabling the synthesis of a wide range of derivatives with potential applications in various research fields. Common derivatization reactions include acylation, sulfonylation, and the formation of ureas and thioureas.
Acylation of the 7-amino group can be readily achieved using acid chlorides or anhydrides under basic conditions. This introduces an amide functionality, which can be further modified or can serve as a key structural element for biological activity.
Sulfonylation with sulfonyl chlorides provides sulfonamide derivatives. The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological macromolecules.
The formation of ureas and thioureas is another important derivatization strategy. Reaction of the 7-amino group with isocyanates or isothiocyanates yields the corresponding urea or thiourea derivatives. These functional groups are prevalent in many biologically active compounds, particularly kinase inhibitors.
Table 2: Examples of Functionalized 7-Aminothienopyridines
| Entry | Reagent | Functional Group Introduced |
| 1 | Acetyl chloride | Acetamide |
| 2 | Benzoyl chloride | Benzamide |
| 3 | Phenyl isocyanate | Phenylurea |
| 4 | Methyl isothiocyanate | Methylthiourea |
| 5 | Dansyl chloride | Dansylsulfonamide |
Structure-Reactivity Relationship Studies in Synthesized Derivatives (focused on synthetic outcomes and chemical behavior)
The structure of this compound and its derivatives significantly influences their chemical reactivity and the outcomes of synthetic transformations.
The bromine atom at the 3-position is the primary site for cross-coupling reactions. Its reactivity is influenced by the electronic nature of the thienopyridine ring system. The electron-donating character of the fused thiophene (B33073) ring can modulate the reactivity of the C-Br bond in palladium-catalyzed reactions. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity in Suzuki-Miyaura and Buchwald-Hartwig couplings. For instance, sterically hindered biaryl phosphine (B1218219) ligands have been shown to be highly effective in promoting the coupling of challenging substrates.
The 7-amino group is a nucleophilic center, readily undergoing acylation, sulfonylation, and related reactions. Its reactivity can be influenced by substituents on the thienopyridine core. Electron-withdrawing groups on the ring system can decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions.
The interplay between the 3-bromo and 7-amino groups can also lead to interesting reactivity patterns. For instance, in reactions aiming to form fused ring systems, the relative reactivity of these two sites must be carefully considered to control the regioselectivity of the cyclization. The potential for intramolecular hydrogen bonding between the 7-amino group and the nitrogen atom of the pyridine (B92270) ring can also influence the conformation and reactivity of the molecule.
Role and Applications of 3 Bromothieno 3,2 B Pyridin 7 Amine in Advanced Organic Synthesis and Chemical Biology Research
The heterocyclic compound 3-Bromothieno[3,2-b]pyridin-7-amine serves as a pivotal component in the realms of advanced organic synthesis and chemical biology. Its unique thieno[3,2-b]pyridine (B153574) core, which fuses a π-electron rich thiophene (B33073) ring with a π-electron deficient pyridine (B92270) ring, provides a structurally versatile and biologically relevant scaffold. nih.govhmdb.ca The presence of strategically positioned bromo and amino functional groups allows for a multitude of chemical transformations, making it a highly valued starting material for constructing complex molecules and exploring chemical space.
Computational and Theoretical Investigations of 3 Bromothieno 3,2 B Pyridin 7 Amine and Its Derivatives
Electronic Structure and Molecular Orbital Theory Calculations
The electronic structure of a molecule is fundamental to understanding its chemical behavior. For 3-Bromothieno[3,2-b]pyridin-7-amine and its derivatives, computational methods such as Density Functional Theory (DFT) are employed to elucidate these properties. DFT calculations, often using basis sets like B3LYP/6-31G(d,p), can determine the distribution of electrons within the molecule and the energies of its molecular orbitals. mdpi.com
A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 1: Theoretical Electronic Properties of a Representative Thienopyridine Scaffold This table presents conceptual data typical for this class of compounds, as derived from computational studies on related structures.
| Property | Description | Typical Calculated Value Range |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.0 to 5.0 eV |
| Dipole Moment | A measure of the net molecular polarity. | 1.5 to 4.0 Debye |
Quantum Chemical Analysis of Reactivity and Reaction Pathways
Quantum chemical calculations are instrumental in predicting the reactivity of this compound and charting potential reaction pathways. DFT methods can be used to model the transition states of reactions, allowing for the calculation of activation energies and reaction rates. mdpi.com For example, in the synthesis of related heterocyclic systems, computational studies have identified the rate-limiting step as the cyclization process, providing critical insights for optimizing reaction conditions. mdpi.com
Reactivity descriptors, derived from conceptual DFT, help in predicting how a molecule will interact with other reagents. These include:
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, this can predict the reactivity of the nitrogen and sulfur heteroatoms and the carbon atoms on the rings. mdpi.com
Fukui Functions: These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites with greater precision.
These analyses are crucial for understanding and predicting the outcomes of chemical reactions, such as the Suzuki cross-coupling reactions used to synthesize novel pyridine (B92270) derivatives. mdpi.com Computational studies can explain why certain substituents on reactants may or may not affect reaction rates and yields. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound derivatives are critical to their biological activity. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, identifies the stable low-energy conformations of the molecule.
Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. mdpi.commdpi.com These simulations are particularly valuable for understanding how a ligand like a thienopyridine derivative interacts with a biological target, such as a protein receptor or enzyme. mdpi.comjchemlett.com An MD simulation can assess the stability of the ligand-protein complex, revealing how the ligand influences the protein's structure and flexibility. mdpi.com
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions between the simulated structure and a reference structure, indicating the stability and convergence of the simulation. nih.gov
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of each atom or residue around its average position, highlighting flexible regions of the molecule or protein. mdpi.com
Radius of Gyration (Rg): Represents the compactness of the molecule or complex over time. nih.gov
MD simulations have been used to validate molecular docking results and to understand the thermodynamic properties of ligand binding for various heterocyclic compounds. mdpi.commdpi.com
Table 2: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Significance for Thienopyridine-Protein Complexes |
| RMSD | Root Mean Square Deviation | A stable, low RMSD value over the simulation time suggests the thienopyridine derivative forms a stable complex with the target protein. nih.gov |
| RMSF | Root Mean Square Fluctuation | Identifies which parts of the protein become more or less flexible upon binding of the thienopyridine ligand. mdpi.com |
| Rg | Radius of Gyration | A consistent Rg value indicates that the protein-ligand complex maintains a stable and compact conformation. nih.gov |
| Binding Free Energy | Calculated energy of binding (e.g., ΔG) | Quantifies the affinity of the thienopyridine derivative for the target, helping to rank potential drug candidates. mdpi.com |
Prediction of Spectroscopic Parameters via Computational Methods
While experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structure elucidation, computational methods can predict these spectroscopic parameters a priori. Using quantum mechanical calculations, primarily DFT, it is possible to compute theoretical spectra that can aid in the interpretation of experimental data or confirm the structure of newly synthesized compounds like derivatives of this compound.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants of a molecule. By comparing the calculated spectrum with the experimental one, researchers can validate the proposed chemical structure.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks in an IR spectrum, allowing for the assignment of specific bands to particular functional groups and vibrational modes within the thienopyridine scaffold.
These predictive methods are invaluable tools, especially when dealing with novel compounds where reference spectral data is unavailable. They serve as a complementary approach to experimental characterization, enhancing the confidence in structural assignments. mdpi.com
In Silico Design and Virtual Screening of Novel Thienopyridine Frameworks
The thienopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov In silico (computer-based) methods are extensively used to design novel thienopyridine derivatives and to screen large virtual libraries of compounds for potential biological activity. nih.gov
The typical workflow for virtual screening includes:
Target Identification and Preparation: A biological target, such as an enzyme or receptor implicated in a disease, is chosen. Its 3D structure is obtained from databases like the Protein Data Bank (PDB).
Molecular Docking: A library of virtual compounds, including novel thienopyridine designs, is computationally "docked" into the active site of the target protein. Docking algorithms predict the binding mode and affinity (often as a docking score) of each compound. mdpi.comnih.gov This process helps to identify "hits" that are likely to bind strongly to the target. nih.gov
ADMET Prediction: The promising hits from docking are further analyzed for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This step filters out compounds that are likely to have poor pharmacokinetic profiles or be toxic, saving time and resources in the drug discovery pipeline. mdpi.com
This approach has been successfully applied to design and identify thienopyrimidine and thienopyridine derivatives as potential inhibitors for various targets, including protein kinases and enzymes involved in bacterial cell wall synthesis. nih.govmdpi.commdpi.com
Table 3: Examples of In Silico Screening Studies on Thieno-Fused Pyridine/Pyrimidine (B1678525) Scaffolds
| Study Focus | Target | Computational Method(s) | Key Findings | Reference(s) |
| Anticancer Agents | p38α MAPK kinase | Molecular Docking, ADMET Prediction | Identified thienopyridine derivatives with high binding affinity (docking scores -10.88 to -11.28 kcal/mol). | nih.gov |
| Anticancer Agents | JAK2 Kinase | Target Prediction, Molecular Docking | A thieno[2,3-d]pyrimidine (B153573) derivative showed a high probability of targeting kinases, particularly JAK2. | mdpi.com |
| Anticancer Agents | ATR Kinase | Molecular Docking, ADME Prediction | Identified thieno[3,2-d]pyrimidine (B1254671) derivatives with favorable docking scores and ADME properties as potential kinase inhibitors. | researchgate.net |
| Antituberculosis Agents | DprE1 | Pharmacophore Modeling, Molecular Docking, ADMET Prediction | Screened a large database to identify novel, non-covalent inhibitors of DprE1. | mdpi.com |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-Bromothieno[3,2-b]pyridin-7-amine derivatives?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between this compound (compound 1 ) and substituted anilines. For instance, reacting compound 1 with fluorinated or methoxylated anilines under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) yields N-aryl derivatives.
- Example : Reaction with 3-fluoroaniline at 0.940 mmol scale produced N-(3-fluorophenyl)thieno[3,2-b]pyridin-7-amine (3b ) with 83% yield, confirmed via ¹H/¹³C NMR and HRMS .
- Key parameters : Solvent choice, stoichiometric ratios, and reaction temperature critically influence yield and purity.
Advanced: How can reaction conditions be optimized to enhance yields of halogen-substituted derivatives?
Answer:
Optimization involves:
- Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade thermally sensitive substrates.
- Catalyst screening : Lewis acids (e.g., CuI) or bases (e.g., K₂CO₃) can accelerate SNAr reactions .
- Solvent selection : DMSO enhances solubility of aromatic amines, while DMF reduces side reactions.
- Isolation techniques : Precipitation in ice-cwater followed by column chromatography (silica gel, hexane/EtOAc) improves purity.
Data Insight : Derivatives like 3e (N-(3-methoxyphenyl)-analogue) achieved 83% yield using 3-methoxyaniline in DMF at 80°C .
Basic: What spectroscopic techniques validate the structural integrity of this compound derivatives?
Answer:
- ¹H NMR : Identifies NH protons (δ 6.67–6.89 ppm) and aromatic protons (e.g., 6-H at δ 6.98 ppm). Broad NH signals in DMSO-d₆ suggest hydrogen bonding .
- ¹³C NMR : Confirms substitution patterns, e.g., CF signals at ~160 ppm for fluorinated derivatives .
- HRMS (EI-TOF) : Validates molecular weight with <0.0004 Da deviation (e.g., 3b : calc. 244.0470, found 244.0473) .
Advanced: How can discrepancies in NMR data for NH protons be resolved in structurally similar derivatives?
Answer:
Discrepancies arise from:
- Solvent effects : NH protons in DMSO-d₆ show broader signals due to hydrogen bonding versus CDCl₃ .
- Substituent electronic effects : Electron-withdrawing groups (e.g., -F) deshield NH protons, shifting signals upfield.
- Dynamic exchange : Variable temperature NMR can distinguish between static and dynamic broadening.
Case study : 3b (N-3-fluorophenyl) shows broader NH signals in CDCl₃ compared to 3c (N-4-fluorophenyl), attributed to steric hindrance .
Advanced: What methodologies assess the antitumor potential of thieno[3,2-b]pyridine derivatives?
Answer:
- In vitro cytotoxicity assays : Use cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based viability tests.
- Drug delivery systems : Magnetoliposomes enhance cellular uptake, as demonstrated for N-(3-methoxyphenyl) derivatives .
- Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for protein targets (e.g., PARP cleavage).
Example : Compound 3e showed enhanced activity when encapsulated in lipid-based carriers, reducing IC₅₀ by 40% .
Basic: How are purity and stability of synthesized derivatives assessed?
Answer:
- Melting point analysis : Sharp ranges (e.g., 184–187°C for 3b /3c ) indicate high crystallinity and purity .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
- Stability tests : Accelerated degradation studies under heat/humidity (40°C/75% RH for 4 weeks) monitor decomposition via TLC or LC-MS.
Advanced: What strategies mitigate carbon isotope deviations observed in HRMS analysis?
Answer:
- Internal calibration : Use lock masses (e.g., fluorinated reference compounds) to correct mass drift.
- High-resolution mode : EI-TOF instruments with resolving power >10,000 reduce isotopic interference.
- Theoretical modeling : Software (e.g., MassLynx) simulates isotopic patterns to identify contributions from ¹³C/⁸¹Br .
Advanced: How can computational chemistry predict the bioactivity of novel derivatives?
Answer:
- Molecular docking : Target proteins (e.g., kinases) using AutoDock Vina to estimate binding affinities.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from biological assays.
- ADMET prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
